An In-depth Technical Guide to the Chemical and Physical Properties of (-)-Myrtenyl Acetate
An In-depth Technical Guide to the Chemical and Physical Properties of (-)-Myrtenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Myrtenyl acetate (B1210297) is a naturally occurring monoterpene ester found in a variety of essential oils. It is recognized for its characteristic herbaceous, floral, and pine-like aroma, which has led to its use in the flavor and fragrance industries. Beyond its sensory properties, (-)-myrtenyl acetate has garnered interest for its potential pharmacological activities, including anti-inflammatory, analgesic, and acetylcholinesterase inhibitory effects. This technical guide provides a comprehensive overview of the chemical and physical properties of (-)-myrtenyl acetate, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and associated signaling pathways. The information is presented to support further research and development of this compound for therapeutic and other applications.
Chemical and Physical Properties
(-)-Myrtenyl acetate, also known as (1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-methyl acetate, is a chiral molecule with the chemical formula C₁₂H₁₈O₂. Its properties are summarized in the tables below.
Table 1: General Chemical Properties of (-)-Myrtenyl Acetate
| Property | Value | Reference(s) |
| IUPAC Name | [(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl acetate | [1] |
| Molecular Formula | C₁₂H₁₈O₂ | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
| CAS Number | 36203-31-3 | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Herbaceous, floral, fresh, woody, pine-like |
Table 2: Physical and Spectroscopic Properties of (-)-Myrtenyl Acetate
| Property | Value | Reference(s) |
| Density | 0.991 g/mL at 25 °C | |
| Boiling Point | 134-135 °C at 38 mmHg; 243 °C at 760 mmHg | |
| Flash Point | 98 °C (closed cup) | |
| Solubility | Soluble in alcohols and oils; Insoluble in water | |
| Refractive Index (n²⁰/D) | 1.472 | |
| Optical Rotation ([α]²⁰/D) | -47° (neat) | |
| LogP (Octanol/Water) | 2.542 | [2] |
Experimental Protocols
Synthesis of (-)-Myrtenyl Acetate from (-)-Myrtenol (B191924)
This protocol describes a standard esterification reaction to synthesize (-)-Myrtenyl acetate from its corresponding alcohol, (-)-myrtenol, using acetic anhydride (B1165640) and pyridine (B92270).
Materials:
-
(-)-Myrtenol
-
Acetic anhydride
-
Pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve (-)-myrtenol (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath and add pyridine (2.0 equivalents) with stirring.
-
Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl to remove pyridine, saturated NaHCO₃ solution to neutralize excess acid, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude (-)-myrtenyl acetate.
Purification by Vacuum Fractional Distillation
Purification of the crude product can be achieved by vacuum fractional distillation to separate the desired ester from unreacted starting materials and byproducts.[2][3]
Equipment:
-
Fractional distillation apparatus with a Vigreux or packed column
-
Heating mantle
-
Vacuum pump and gauge
-
Collection flasks
Procedure:
-
Set up the fractional distillation apparatus and ensure all joints are properly sealed for vacuum.
-
Place the crude (-)-myrtenyl acetate in the distillation flask.
-
Gradually apply vacuum to the system, aiming for a pressure of around 10-40 mmHg.[4]
-
Begin heating the distillation flask gently.
-
Collect the fractions that distill at the expected boiling point of (-)-myrtenyl acetate under the applied vacuum (e.g., 134-135 °C at 38 mmHg).
-
Monitor the purity of the collected fractions using Gas Chromatography (GC).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a standard method for the identification and quantification of (-)-myrtenyl acetate in essential oils and reaction mixtures.[5][6]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or similar
-
Mass Spectrometer: Agilent 5977A MSD or similar
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 1:30 split ratio)[5]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 5 minutes
-
Ramp 1: Increase to 180 °C at 3 °C/min
-
Ramp 2: Increase to 280 °C at 20 °C/min, hold for 10 minutes[5]
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 30-500
Sample Preparation:
-
Dilute the sample containing (-)-myrtenyl acetate in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration.
Spectroscopic Data
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of myrtenyl acetate is characterized by a molecular ion peak (M⁺) at m/z 194 and several fragment ions. The NIST WebBook provides a reference mass spectrum for myrtenyl acetate.[8]
Infrared (IR) Spectroscopy
The FTIR spectrum of (-)-myrtenyl acetate will exhibit characteristic absorption bands for its functional groups.[9][10][11]
-
~2900-3000 cm⁻¹: C-H stretching of alkane and alkene groups.
-
~1740 cm⁻¹: Strong C=O stretching of the ester group.
-
~1640 cm⁻¹: C=C stretching of the alkene.
-
~1230 cm⁻¹: C-O stretching of the ester group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed structural information. Based on the structure and data for similar compounds, the following key signals are expected in CDCl₃.[12][13][14]
-
¹H NMR:
-
Singlet around 2.0-2.1 ppm (3H, acetate methyl protons).
-
Signals for the methylene (B1212753) protons adjacent to the ester oxygen.
-
Signals for the olefinic proton.
-
Signals for the bridgehead and other aliphatic protons of the bicyclic system.
-
Singlets for the two gem-dimethyl groups.
-
-
¹³C NMR:
-
Signal around 171 ppm for the ester carbonyl carbon.
-
Signals in the olefinic region for the C=C bond.
-
Signal for the carbon of the methylene group attached to the ester oxygen.
-
A series of signals for the carbons of the bicyclic ring system.
-
Signal around 21 ppm for the acetate methyl carbon.
-
Biological Activities and Signaling Pathways
(-)-Myrtenyl acetate is a member of the monoterpenoid class of compounds, which are known to exhibit a range of biological activities.
Anti-inflammatory Activity and NF-κB Signaling Pathway
Many terpenoids, including monoterpenes, have demonstrated anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16][17] The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Terpenoids can interfere with this pathway at various points, such as by inhibiting IκB phosphorylation or blocking the nuclear translocation of NF-κB.[18]
Acetylcholinesterase (AChE) Inhibition
Several monoterpenoids have been identified as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[19] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease. Terpenoids can act as competitive or mixed-type inhibitors, binding to the active site or allosteric sites of the enzyme.[20] The active site of AChE contains a catalytic triad (B1167595) and a peripheral anionic site, both of which can be targets for inhibitors.[21][22]
Synthesis and Purification Workflow
The overall process for obtaining pure (-)-myrtenyl acetate involves synthesis followed by a series of workup and purification steps.
Safety and Handling
(-)-Myrtenyl acetate is a combustible liquid and should be handled with appropriate safety precautions.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
-
Handling: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth. Do not induce vomiting. In all cases of exposure, seek medical attention if symptoms persist.
-
Conclusion
(-)-Myrtenyl acetate is a monoterpene ester with well-defined chemical and physical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. The growing body of evidence for its biological activities, particularly its anti-inflammatory and acetylcholinesterase inhibitory properties, suggests its potential for further investigation in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this promising natural compound.
References
- 1. Myrtenyl acetate | C12H18O2 | CID 11435490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. floraandfona.org.in [floraandfona.org.in]
- 6. researchgate.net [researchgate.net]
- 7. Myrtenyl acetate [webbook.nist.gov]
- 8. Myrtenyl acetate [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. bmse000534 (1R)-(-)-myrtenal at BMRB [bmrb.io]
- 15. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
